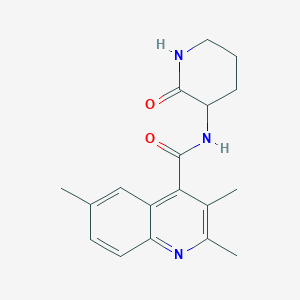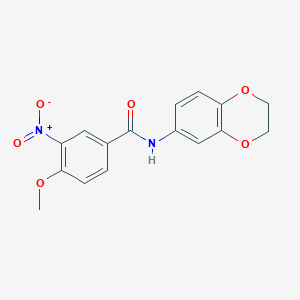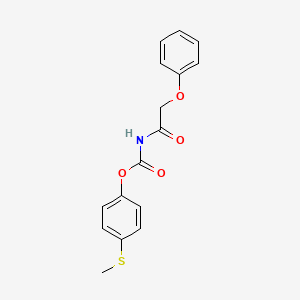
2,3,6-trimethyl-N-(2-oxo-3-piperidinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex chemical reactions that incorporate various functional groups into the quinoline core. For example, the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids illustrates the process of incorporating different substituents at specific positions on the quinoline ring to enhance antibacterial activity and DNA-gyrase inhibition (Domagala et al., 1988). Similarly, the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives provides a method for synthesizing quinoline-4-one derivatives, showcasing the variety of chemical pathways available for quinoline synthesis (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, with additional substituents that influence the compound's physical and chemical properties. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the structure of these compounds, providing insights into their conformation and the effects of different substituents on the molecule's overall geometry and reactivity.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including substitutions, additions, and cyclizations, that alter their chemical properties and biological activities. These reactions are influenced by the presence of functional groups on the quinoline core and the compound's electronic structure. For instance, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones involves cyclization-alkoxycarbonylation reactions that demonstrate the reactivity of quinoline derivatives under different conditions (Costa et al., 2004).
科学的研究の応用
Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that certain quinoline carboxylic acid derivatives exhibit promising antibacterial and antifungal activities. These activities are assessed using techniques like the microbroth dilution technique against pathogens including Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010). Similarly, other studies have highlighted the antibacterial potential of 6,7,8-polysubstituted and 6,7- and 7,8-disubstituted quinoline derivatives against Gram-positive and Gram-negative bacteria, suggesting a potential avenue for developing new antibacterial agents (Koga et al., 1980).
Synthesis Methodologies
The synthesis of quinoline derivatives has been a subject of interest for developing efficient and versatile methods. For instance, aryl radicals from N-protected tetrahydropyridines have been shown to undergo intramolecular cyclization, leading to the formation of N-protected octahydrobenzo[f]quinolines. This approach offers a selective synthesis of trans and cis fused octahydrobenzo[f]quinolines, contributing to the field of synthetic organic chemistry (Ripa & Hallberg, 1998).
Therapeutic Applications
Quinoline derivatives have also been investigated for their potential therapeutic applications beyond antimicrobial effects. For instance, quinoline-8-carboxamides have been studied as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme important in DNA repair processes. These inhibitors exhibit a variety of therapeutic activities, including potential anticancer effects, by maintaining the required pharmacophore conformation through intramolecular hydrogen bonds (Lord et al., 2009). Additionally, aminoalkyl indolo[3,2-b]quinoline-carboxamides have shown promise as orally effective antimalarial agents by inhibiting hemoglobin uptake in malaria parasites (Mudududdla et al., 2018).
特性
IUPAC Name |
2,3,6-trimethyl-N-(2-oxopiperidin-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-10-6-7-14-13(9-10)16(11(2)12(3)20-14)18(23)21-15-5-4-8-19-17(15)22/h6-7,9,15H,4-5,8H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMNWVLXTWKGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)
![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)